

Ravoxertinib selectivity profile kinase panel

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

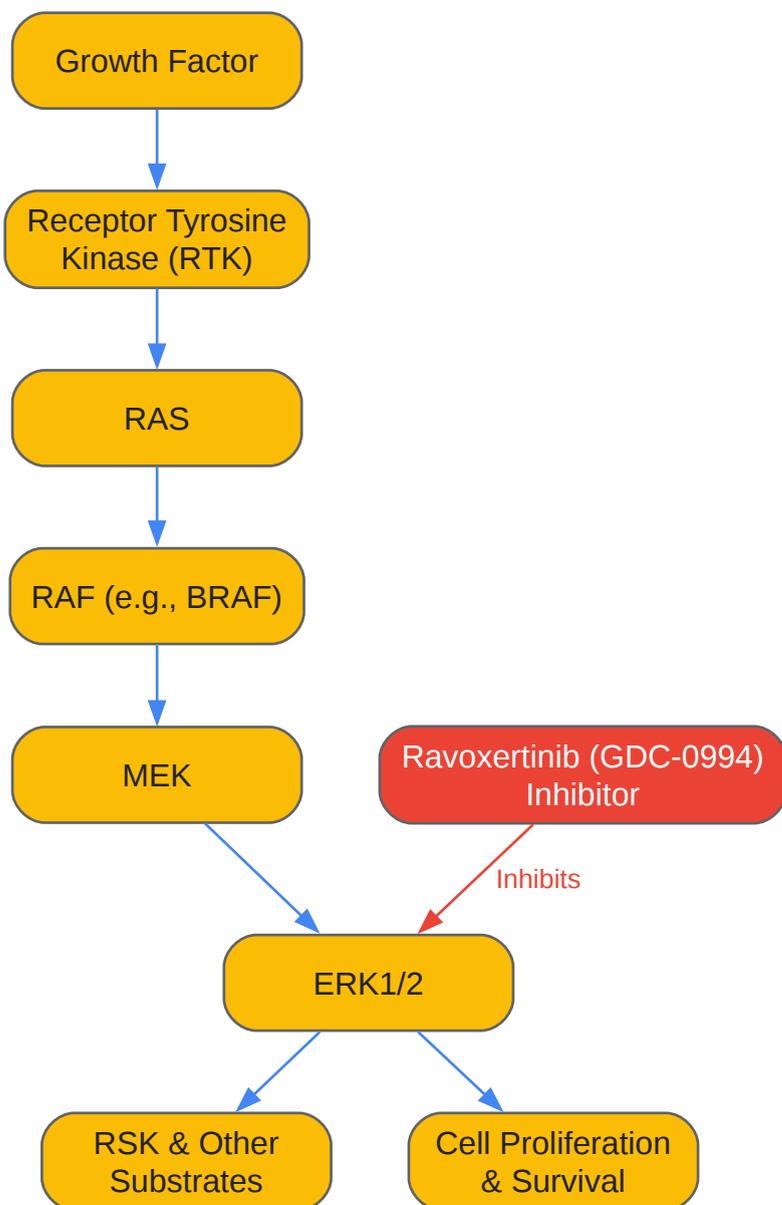
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Mechanism of Action and Cellular Selectivity

Ravoxertinib is an orally bioavailable, highly selective ATP-competitive inhibitor of **ERK1/2** (Extracellular Signal-Regulated Kinase 1 and 2), which are the terminal kinases in the MAPK pathway [1]. Its selectivity is demonstrated through its potent and specific anti-tumor effects in models with specific genetic backgrounds.

The diagram below illustrates the MAPK signaling pathway and the site of **Ravoxertinib**'s action.



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The available evidence for its selective action is summarized in the table below.

Evidence Type	Experimental Findings	Implication for Selectivity
Genetic Dependency [1]	Potently inhibits cell viability and colony formation, and induces G1 cell-cycle arrest primarily in BRAF mutant cancer cell lines. Minimal effect on most RAS mutant or wild-type cells.	Action is highly selective for tumors with hyperactive MAPK signaling downstream of BRAF mutations.

Evidence Type	Experimental Findings	Implication for Selectivity
Pathway Inhibition [1] [2]	Effectively reduces phosphorylation of RSK , a direct downstream substrate of ERK1/2, without majorly impacting phosphorylation levels of its upstream kinase, MEK.	Confirms on-target engagement of ERK1/2 within the MAPK pathway, demonstrating functional selectivity.
Resistance Reversal [2]	Retains the ability to inhibit MAPK signaling and induce apoptosis in melanoma cell lines with acquired resistance to BRAF inhibitors (e.g., Vemurafenib) .	Its action is independent of upstream resistance mechanisms, highlighting its utility in a defined clinical context.

Key Experimental Methodologies

The data supporting **Ravoxertinib**'s profile were generated using standard and robust preclinical research methods [1] [2]:

- **Cell Viability Assay:** Intracellular ATP content was measured (e.g., with Cell Counting Kit-8) as an indirect readout of cell number after 72-hour treatment with **Ravoxertinib**. Dose-response curves were fitted to calculate half-maximal inhibitory concentration (IC₅₀) values.
- **Monolayer Colony Formation Assay:** Cells were treated with **Ravoxertinib** for 8-15 days, then colonies were fixed, stained with crystal violet, and photographed to assess long-term clonogenic growth inhibition.
- **Western Blotting:** Cell lysates were analyzed using SDS-PAGE and immunoblotted with specific antibodies (e.g., anti-phospho-RSK) to detect changes in protein phosphorylation and pathway activity.
- **Cell Cycle and Apoptosis Analysis:** Flow cytometry was used after staining with propidium iodide (for cell cycle) or Annexin V/PI (for apoptosis) to quantify the mechanisms of cell growth arrest and death.

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References

1. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]

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